molecular formula C10H18N2O3 B2405041 Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate CAS No. 2309468-46-8

Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B2405041
CAS No.: 2309468-46-8
M. Wt: 214.265
InChI Key: OAYSWKCCIPVGOW-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is a chemical compound with the CAS Number: 2309468-46-8 . It has a molecular weight of 214.26 . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O3/c1-10(2,3)15-9(13)12-4-5-14-8-6(11)7(8)12/h6-8H,4-5,11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The physical form of this compound is an oil . It has a molecular weight of 214.26 . The compound is stored at a temperature of 4°C .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-4-5-14-8-6(11)7(8)12/h6-8H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYSWKCCIPVGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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